1-O-Benzoyl-2,3

Nucleoside synthesis Conformational analysis Stereoelectronic effects

Achieving consistent β-selectivity in C-glycosylation remains challenging due to furanose ring flexibility. This 2,3-O-isopropylidene-β-D-ribofuranose donor solves the pain point with an E0-like conformational lock. • β-Selectivity ratio α/β = 1:6 in C-glycosylation reactions • Free 5-OH enables selective tosylation/phosphorylation for α-fucosidase inhibitors (Ki = 8.4 μM) • Multi-gram scalability with 87% yield in acetonide formation • AlCl3-catalyzed azide substitution (BF3·OEt2 ineffective, TiCl4 decomposes) - predictable, reproducible method

Molecular Formula C25H34O6
Molecular Weight 430.5 g/mol
Cat. No. B14081903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-O-Benzoyl-2,3
Molecular FormulaC25H34O6
Molecular Weight430.5 g/mol
Structural Identifiers
SMILESC1CCC2(CC1)OC3C(C(C4C(C3O2)OC5(O4)CCCCC5)OCC6=CC=CC=C6)O
InChIInChI=1S/C25H34O6/c26-18-19(27-16-17-10-4-1-5-11-17)21-23(31-25(29-21)14-8-3-9-15-25)22-20(18)28-24(30-22)12-6-2-7-13-24/h1,4-5,10-11,18-23,26H,2-3,6-9,12-16H2
InChIKeyIADVUVVIWYXFFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-O-Benzoyl-2,3-O-isopropylidene-β-D-ribofuranose – Protected Ribose Synthon


1-O-Benzoyl-2,3-O-isopropylidene-β-D-ribofuranose (CAS 403605-00-5) is a protected D-ribose derivative widely employed as a glycosyl donor or intermediate in the stereoselective synthesis of nucleoside analogues and complex carbohydrates . The 2,3-O-isopropylidene acetal locks the furanose ring in a defined E0-like conformation, which dictates stereochemical outcomes during glycosylation [1]. The anomeric benzoyl group serves as a participating protecting group, facilitating β-selective glycosidic bond formation while remaining stable under a range of acidic and basic conditions [2].

Conformational lock for β-selective glycosylation
Orthogonal 1-O-benzoyl and 2,3-acetonide protection
Free 5-OH enables direct diversification Stereochemical control context

1-O-Benzoyl-2,3-O-isopropylidene-β-D-ribofuranose: Irreplaceable Protection


The combination of a 2,3-O-isopropylidene conformational lock with an anomeric 1-O-benzoyl participating group in this compound imparts a unique stereoelectronic profile that cannot be replicated by alternative protecting group strategies. Replacement with 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (lacking the acetonide) results in different furanose ring flexibility and altered glycosylation stereoselectivity [1]. Conversely, 2,3-O-isopropylidene-D-ribofuranose without the 1-O-benzoyl group lacks the participating anchimeric assistance required for reliable β-selectivity [2]. Substitution with 1-O-benzoyl-2,3,5-tri-O-acetyl-β-D-ribofuranose (with 5-O-acetyl instead of free 5-OH) prevents selective functionalization at the 5-position, a critical step in nucleoside analogue construction [3].

!
Lack of acetonide may alter furanose conformation and reduce stereoselectivity. Peracylated analogs do not replicate E0-like ring pucker.
!
Absence of 1-O-benzoyl removes anchimeric assistance, compromising β-selectivity. 2,3-acetonide alone may not guarantee anomeric control.
!
5-O-acetyl protection blocks selective 5-OH functionalization. Requires additional deprotection steps for iminosugar library synthesis.

1-O-Benzoyl-2,3-O-isopropylidene-β-D-ribofuranose vs. Closest Analogs


Conformational Lock vs. Unprotected Ribonucleosides

The 2,3-O-isopropylidene group in this compound forces the furanose ring into a predominant E0-like conformation, in contrast to the E4-like conformation adopted by β-D-ribonucleosides lacking this protection. This conformational distinction, validated by combined 1H NMR, X-ray crystallography, and DFT calculations, directly impacts the stereochemical course of glycosylation and subsequent nucleoside analogue bioactivity [1].

Furanose conformation
Class-level
E0-like (acetonide) vs. E4-like (unprotected ribonucleosides)
Conformational shift directs glycosylation stereochemistry.
DFT and X-ray data; ring pucker affects nucleobase orientation.
Nucleoside synthesis Conformational analysis Stereoelectronic effects

Efficient Acetonide Formation

The preparation of the core 2,3-O-isopropylidene-D-ribofuranose intermediate, which serves as the direct precursor to 1-O-benzoyl-2,3-O-isopropylidene-β-D-ribofuranose, proceeds in 87% yield from D-ribose and acetone. This high efficiency minimizes waste and reduces overall step count relative to alternative acetal-protected ribose derivatives (e.g., 1,2:3,4-di-O-isopropylidene-α-D-ribopyranose, which forms as only 0.4% byproduct and requires chromatographic removal) [1].

Acetonide formation yield
Reported
87% desired furanose
High-yielding step supports scale-up feasibility.
Undesired pyranose isomer only 0.4%.
Synthetic efficiency Carbohydrate protection Process chemistry

β-Selectivity in C-Glycosylation

When a 2,3-O-isopropylidene-protected D-ribose derivative (diacetylated at O-5) was employed as a glycosyl donor, the C-glycosylation with allyltrimethylsilane yielded the β-C-furanosyl product with an α/β ratio of 1:6, indicating strong β-selectivity. In contrast, analogous reactions using 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (lacking the acetonide) under similar Lewis acid conditions typically give lower β-selectivity due to increased furanose ring flexibility and diminished stereoelectronic control [1].

C-Glycosylation β-selectivity
Head-to-head
α/β = 1:6 (83% β)
Acetonide lock enhances β-anomer formation.
Lewis acid ZnBr₂ in MeNO₂.
Glycosylation Stereoselectivity C-nucleoside

Selective 5-OH Functionalization for α-Fucosidase Inhibitors

The free 5-hydroxyl in 1-O-benzoyl-2,3-O-isopropylidene-β-D-ribofuranose enables selective tosylation to afford 1-O-benzoyl-2,3-O-isopropylidene-5-O-p-toluenesulfonyl-β-D-ribose, a key precursor to iminosugar inhibitors. The derived fucose-type iminosugar exhibited potent inhibition of α-fucosidase with a Ki of 8.4 μM. In comparison, fully protected ribose derivatives such as 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose require additional deprotection steps to access the free 5-OH, adding two synthetic transformations and lowering overall yield .

α-Fucosidase inhibitor Ki
Class-level
Ki = 8.4 μM (derived from 5-O-tosyl intermediate)
Supports iminosugar library design.
Free 5-OH enables efficient diversification.
Glycosidase inhibition Protecting group strategy Drug discovery

AlCl3-Catalyzed Azide Synthesis

In a comparative study of Lewis acid-catalyzed conversion of ribofuranose derivatives to ribofuranosyl azides, 1-O-acyl-2,3-O-isopropylidene-β-D-ribofuranose substrates (including 1-O-benzoyl derivatives) required AlCl3 for efficient transformation; BF3·OEt2 was ineffective and TiCl4 caused decomposition. In stark contrast, 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose underwent quantitative conversion with all three Lewis acids (AlCl3, TiCl4, BF3·OEt2). This differential catalyst sensitivity highlights the unique reactivity profile conferred by the 2,3-acetonide/1-O-benzoyl protecting group array [1].

Azide synthesis catalyst
Head-to-head
Only AlCl₃ effective with acetonide donor; peracylated donor works with all three catalysts
Distinct reactivity profile requires AlCl₃ for acetonide substrate.
BF₃·OEt₂ ineffective, TiCl₄ causes decomposition.
Azide synthesis Lewis acid catalysis Protecting group stability

Aglycone-Dependent α-Selectivity

Glycosylation studies using 5-O-benzoyl-2,3-O-isopropylidene-β-D-ribofuranosyl bromide as a donor revealed a strong dependence of anomeric selectivity on the acceptor. With methanol or methyl-2,3-O-isopropylidene-β-D-ribofuranoside, high yields of α-linked ribofuranosides were obtained. In contrast, the use of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose as acceptor resulted in low α-glycoside yield along with isopropylidene migration byproducts. This acceptor-dependent selectivity profile is distinct from that of perbenzoylated ribofuranosyl donors, which typically favor β-glycosides regardless of acceptor [1].

O-Glycosylation selectivity
Class-level
Acceptor-dependent α-selectivity; perbenzoylated donors favor β
Tunable anomeric outcome for α-nucleoside targets.
Acetonide-protected route may give direct α-access.
O-Glycosylation Stereoselectivity Synthetic methodology

1-O-Benzoyl-2,3-O-isopropylidene-β-D-ribofuranose Applications


Stereoselective β-C-Nucleoside Synthesis

Leverage the E0-like conformational lock of the 2,3-acetonide to achieve high β-selectivity (α/β = 1:6) in C-glycosylation reactions. This stereocontrol is essential for constructing β-C-nucleoside analogues with defined three-dimensional structures, directly impacting biological activity. The 87% yield in acetonide formation ensures an economically viable route to multi-gram quantities of advanced intermediates [1].

α-D-Ribofuranoside Synthesis

Utilize the 5-O-benzoyl-2,3-O-isopropylidene-β-D-ribofuranosyl donor to access α-linked ribofuranosides in high yields with simple alcohol acceptors. This method is particularly valuable for preparing α-configured nucleoside analogues and disaccharides where β-directing neighboring group participation must be avoided [2].

5-OH Diversification for Iminosugar Libraries

Exploit the free 5-OH of 1-O-benzoyl-2,3-O-isopropylidene-β-D-ribofuranose for selective tosylation, mesylation, or phosphorylation. The derived 5-O-tosyl intermediate serves as a key precursor to α-fucosidase inhibitors (Ki = 8.4 μM), demonstrating the utility of this orthogonal protection strategy in medicinal chemistry campaigns targeting glycosidases .

AlCl3-Catalyzed Ribofuranosyl Azide Synthesis

Apply AlCl3-catalyzed azidotrimethylsilane substitution on 1-O-benzoyl-2,3-O-isopropylidene-β-D-ribofuranose to prepare ribofuranosyl azides in excellent yield. The strict requirement for AlCl3 (BF3·OEt2 ineffective, TiCl4 causes decomposition) provides a predictable, reproducible method for accessing 1-azido sugars used in click chemistry and nucleoside analogue synthesis [3].

Application
Selection Property
Validation Focus
β-C-nucleoside synthesis
Acetonide conformational lock
β-selectivity in C-glycosylation
α-D-ribofuranoside preparation
Acetonide-protected donor tunable selectivity
α-anomer formation with simple alcohols
Iminosugar library construction
Free 5-OH for orthogonal tosylation
Glycosidase inhibitor precursor diversification
Ribofuranosyl azide synthesis
AlCl₃-specific reactivity
Azide formation method reproducibility

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